
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(morpholino)methanone is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, and its morpholino group, which is often associated with biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(morpholino)methanone typically involves the nucleophilic alkylation of thiourea with α-bromoketones, followed by cyclization and dehydration steps . The reaction conditions often include the use of solvents like acetone and catalysts such as sodium hydroxide at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. These optimizations may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced, particularly at the trifluoromethyl group.
Substitution: The amino group and the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Wissenschaftliche Forschungsanwendungen
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(morpholino)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in enzyme inhibition studies.
Wirkmechanismus
The mechanism of action of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(morpholino)methanone involves its interaction with specific molecular targets. For instance, it inhibits COX-2 and 5-LOX enzymes, which are involved in the inflammatory response. The compound binds to the active sites of these enzymes, preventing the conversion of arachidonic acid to pro-inflammatory mediators . This dual inhibition is particularly valuable in reducing inflammation and potentially slowing the progression of certain cancers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid): Another thiazole derivative with similar chemical properties but different biological activities.
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: A related compound with a thiadiazole ring instead of a thiazole ring, offering different reactivity and applications.
Uniqueness
What sets (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(morpholino)methanone apart is its combination of a trifluoromethyl group and a morpholino group. This combination enhances its chemical stability and biological activity, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C9H10F3N3O2S |
|---|---|
Molekulargewicht |
281.26 g/mol |
IUPAC-Name |
[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C9H10F3N3O2S/c10-9(11,12)6-5(18-8(13)14-6)7(16)15-1-3-17-4-2-15/h1-4H2,(H2,13,14) |
InChI-Schlüssel |
KJYUMEFHOJIWIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C2=C(N=C(S2)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


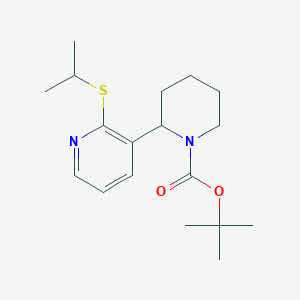
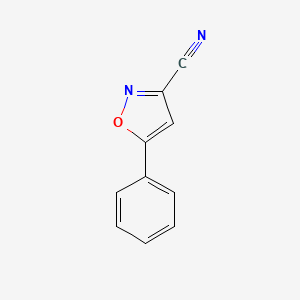
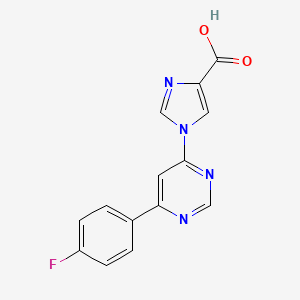


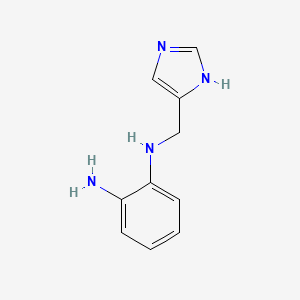

![2,4-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11798137.png)

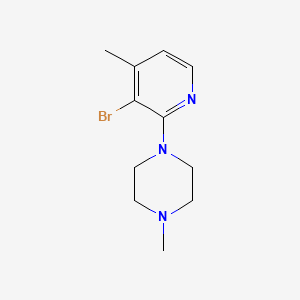
![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11798163.png)



